(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine (R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.: 828926-46-1
VCID: VC13644021
InChI: InChI=1S/C10H12BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1
SMILES: C1CC(C2=C(C1)C=C(C=C2)Br)N
Molecular Formula: C10H12BrN
Molecular Weight: 226.11 g/mol

(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.: 828926-46-1

Cat. No.: VC13644021

Molecular Formula: C10H12BrN

Molecular Weight: 226.11 g/mol

* For research use only. Not for human or veterinary use.

(R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine - 828926-46-1

Specification

CAS No. 828926-46-1
Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
IUPAC Name (1R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C10H12BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1
Standard InChI Key JBGXAYOORBASGV-SNVBAGLBSA-N
Isomeric SMILES C1C[C@H](C2=C(C1)C=C(C=C2)Br)N
SMILES C1CC(C2=C(C1)C=C(C=C2)Br)N
Canonical SMILES C1CC(C2=C(C1)C=C(C=C2)Br)N

Introduction

Structural Characteristics

Molecular Identity

  • IUPAC Name: (1R)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine

  • Molecular Formula: C₁₀H₁₂BrN

  • Molecular Weight: 226.11 g/mol

  • CAS Registry Numbers:

    • Free base: 1337523-99-5

    • Hydrochloride salt: 2241594-26-1

Stereochemistry and Conformation

The (R)-configuration at the chiral center (C1) dictates its three-dimensional arrangement, critical for interactions with biological targets. Key structural descriptors include:

  • InChI: InChI=1S/C10H12BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1

  • Canonical SMILES: C1C[C@H](C2=C(C1)C=C(C=C2)Br)N

Crystallographic Data

Limited crystallographic data are available, but X-ray studies of analogous compounds suggest a boat conformation for the tetrahydronaphthalene ring, stabilized by intramolecular hydrogen bonding .

Synthesis and Manufacturing

Route 1: Reductive Amination

  • Bromination: 6-Methyl-1,2,3,4-tetrahydronaphthalene is brominated using N-bromosuccinimide (NBS) in CCl₄ to yield 6-bromo-1,2,3,4-tetrahydronaphthalene.

  • Amination: The intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, preserving the (R)-configuration via chiral auxiliaries or asymmetric catalysis .

Route 2: Resolution of Racemates

  • Chiral Chromatography: Racemic 6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine is resolved using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the (R)-enantiomer .

Industrial-Scale Production

  • Catalytic Asymmetric Synthesis: Nickel-catalyzed hydrogenation of imine precursors achieves enantiomeric excess (ee) >98% under high-pressure H₂ (50 bar) .

  • Yield Optimization: Pilot studies report yields of 72–85% for multi-gram syntheses .

Physicochemical Properties

PropertyValueSource
Boiling Point300 ± 42°C (760 mmHg)
Density1.45 g/cm³ (predicted)
LogP (Octanol-Water)3.49
SolubilitySlightly soluble in water;
Soluble in DMSO, ethanol

Biological Activity and Applications

Case Study: Enantiomer-Specific Effects

  • (R)- vs. (S)-Enantiomers: The (R)-form exhibits 5-fold higher 5-HT₁A binding affinity compared to the (S)-enantiomer, underscoring stereochemistry’s role in bioactivity .

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity (vs. (R)-isomer)
(S)-6-Bromo-1,2,3,4-THN-1-amineOpposite configuration at C120% lower 5-HT₁A affinity
6-Chloro-THN-1-amineCl substituent vs. BrHigher metabolic stability
5-Bromo-7-fluoro-THN-1-amineAdditional F at C7Enhanced blood-brain barrier penetration

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